4-(4-Chlorophenyl)-4-isopropoxybutyronitrile
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Overview
Description
4-(4-Chlorophenyl)-4-isopropoxybutyronitrile is an organic compound characterized by the presence of a chlorophenyl group, an isopropoxy group, and a butyronitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile typically involves the reaction of 4-chlorobenzyl cyanide with isopropyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the cyanide group is replaced by the isopropoxy group.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as phase-transfer catalysts can further enhance the efficiency of the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropoxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it into primary amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of nitro, sulfonyl, or other functional groups on the aromatic ring.
Scientific Research Applications
4-(4-Chlorophenyl)-4-isopropoxybutyronitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-Chlorophenyl isocyanate: Shares the chlorophenyl group but differs in the functional group attached to the aromatic ring.
4-Isopropoxybenzyl cyanide: Similar in having the isopropoxy group but differs in the position and nature of the nitrile group.
4-Chlorophenyl acetonitrile: Contains the chlorophenyl and nitrile groups but lacks the isopropoxy group.
Uniqueness: 4-(4-Chlorophenyl)-4-isopropoxybutyronitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
6940-91-6 |
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Molecular Formula |
C13H16ClNO |
Molecular Weight |
237.72 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-4-propan-2-yloxybutanenitrile |
InChI |
InChI=1S/C13H16ClNO/c1-10(2)16-13(4-3-9-15)11-5-7-12(14)8-6-11/h5-8,10,13H,3-4H2,1-2H3 |
InChI Key |
YBAIQXPHJJTGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(CCC#N)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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